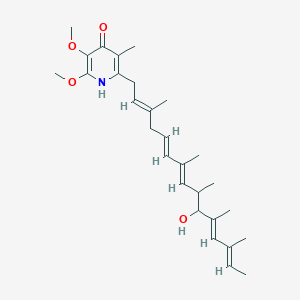
11-Keto-9(E),12(E)-octadecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Keto-9(E),12(E)-octadecadienoic acid is a compound that belongs to the class of fatty acids It is characterized by the presence of a conjugated diene system and a keto group at the 11th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Keto-9(E),12(E)-octadecadienoic acid typically involves the oxidation of linoleic acid derivatives. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation and ensure the selective formation of the keto group at the 11th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as manganese dioxide (MnO2) or other transition metal oxides may be used to enhance the efficiency of the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
11-Keto-9(E),12(E)-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The conjugated diene system can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), manganese dioxide (MnO2), or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or hydrohalogenated products.
Wissenschaftliche Forschungsanwendungen
11-Keto-9(E),12(E)-octadecadienoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 11-Keto-9(E),12(E)-octadecadienoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 11th position can form hydrogen bonds with enzymes or receptors, modulating their activity. The conjugated diene system can participate in redox reactions, influencing cellular signaling pathways and gene expression. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9E,12E)-9,12-Octadecadienoic acid: Similar structure but lacks the keto group at the 11th position.
Linoleic acid: A common fatty acid with a similar conjugated diene system but no keto group.
9-Oxo-(10E,12E)-octadecadienoic acid: Another keto fatty acid with a different position of the keto group.
Uniqueness
11-Keto-9(E),12(E)-octadecadienoic acid is unique due to the presence of the keto group at the 11th position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H30O3 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(9E,12E)-11-oxooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)/b14-11+,15-12+ |
InChI-Schlüssel |
PQDJTTDGUJFDQI-LCPPQYOVSA-N |
SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
Isomerische SMILES |
CCCCC/C=C/C(=O)/C=C/CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
Synonyme |
11-keto-9(E),12(E)-octadecadienoic acid 11-keto-9,12(E)-octadecadienoic acid KOD |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1241073.png)










